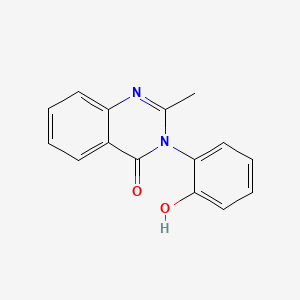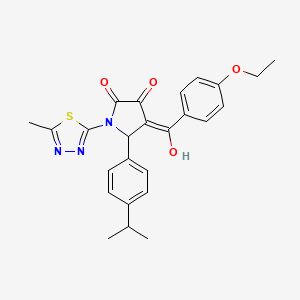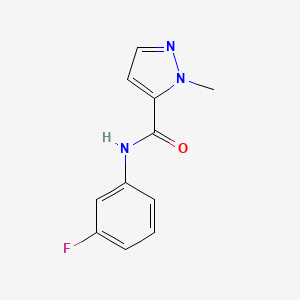
3-(2-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone
Overview
Description
The compound “3-(2-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is not (a pyrimidine ring) .
Molecular Structure Analysis
The molecular structure of quinazolinones consists of a fused two-ring system, with a benzene ring joined to a pyrimidine ring . The exact structure of “this compound” would depend on the positions of the hydroxyphenyl and methyl groups on the quinazolinone core.
Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that “this compound” can undergo would depend on the specific positions and reactivity of the hydroxyphenyl and methyl groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the hydroxyphenyl group could potentially increase its solubility in water .
Scientific Research Applications
Corrosion Inhibition
- A study explored quinazolinone derivatives, including 2-(4-hydroxyphenyl)-3-methylquinazolin-4(3H)-one (QZ-OH), as corrosion inhibitors for mild steel in acidic media. These derivatives showed good inhibition efficiencies, suggesting their potential in corrosion protection applications (Errahmany et al., 2020).
Antimicrobial Activity
- Some derivatives of 3H-quinazolinone have been synthesized and evaluated for their antimicrobial activity. This includes derivatives such as 3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one. They exhibited significant antimicrobial activity against various bacteria (Demirel et al., 2019).
Analgesic Activity
- Quinazolinone rings, including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, have shown various biological activities, including significant analgesic effects. This highlights their potential in pain management research (Osarodion, 2023).
Hypolipidemic Activities
- Novel quinazolinones have been synthesized for exploring their hypolipidemic activities. These compounds were found to effectively lower triglyceride and total cholesterol levels, suggesting their use in managing lipid disorders (Kurogi et al., 1996).
Anticancer Activity
- A study focused on the synthesis and characterization of quinazolinone-derived Schiff base ligands and their metal complexes. These complexes displayed significant in vitro anticancer activity against human cancer cell lines, indicating their potential in cancer research (Ashok et al., 2020).
Luminescent Materials and Bioimaging
- Quinazolinone derivatives have been found to exhibit good luminescence properties, making them promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials. This is particularly true for derivatives based on the 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure (Xing et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-(2-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone” could include further investigation into its synthesis, properties, and potential biological activities . It could also be interesting to explore its potential applications in medicinal chemistry, given the known biological activities of some quinazolinone derivatives.
properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-16-12-7-3-2-6-11(12)15(19)17(10)13-8-4-5-9-14(13)18/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCILDZMVVXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237205 | |
| Record name | 3-(2-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1915-81-7 | |
| Record name | 3-(2-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine](/img/structure/B5437869.png)
![4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5437870.png)
![N-3-pyridinyl-N'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,2-ethanediamine dihydrochloride](/img/structure/B5437871.png)
![N-ethyl-N-({3-[(2-methylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5437879.png)
![{4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B5437885.png)

![ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B5437903.png)
![2-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5437914.png)

![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5437922.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5437941.png)
![5-chloro-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5437953.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-imidazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437971.png)